Tert-butyl N-[(3S,4R)-1-benzyl-4-ethyl-3-piperidyl]carbamate
Description
This compound is a piperidine derivative featuring a tert-butyl carbamate group at the (3S,4R)-configured nitrogen, a benzyl substituent at position 1, and an ethyl group at position 3. Its stereochemistry and substituent arrangement influence its physicochemical properties, biological interactions, and synthetic utility. Piperidine-based carbamates are widely used in medicinal chemistry as intermediates for kinase inhibitors, protease inhibitors, and neuroactive agents due to their conformational flexibility and hydrogen-bonding capabilities .
Properties
Molecular Formula |
C19H30N2O2 |
|---|---|
Molecular Weight |
318.5 g/mol |
IUPAC Name |
tert-butyl N-[(3S,4R)-1-benzyl-4-ethylpiperidin-3-yl]carbamate |
InChI |
InChI=1S/C19H30N2O2/c1-5-16-11-12-21(13-15-9-7-6-8-10-15)14-17(16)20-18(22)23-19(2,3)4/h6-10,16-17H,5,11-14H2,1-4H3,(H,20,22)/t16-,17-/m1/s1 |
InChI Key |
BBSFPFJQSCIPJM-IAGOWNOFSA-N |
Isomeric SMILES |
CC[C@@H]1CCN(C[C@H]1NC(=O)OC(C)(C)C)CC2=CC=CC=C2 |
Canonical SMILES |
CCC1CCN(CC1NC(=O)OC(C)(C)C)CC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of Tert-butyl N-[(3S,4R)-1-benzyl-4-ethyl-3-piperidyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable piperidine derivative. The reaction conditions often include the use of a base, such as sodium hydride or potassium carbonate, and an appropriate solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Tert-butyl N-[(3S,4R)-1-benzyl-4-ethyl-3-piperidyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
Tert-butyl N-[(3S,4R)-1-benzyl-4-ethyl-3-piperidyl]carbamate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new chemical entities.
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and protein binding.
Mechanism of Action
The mechanism of action of Tert-butyl N-[(3S,4R)-1-benzyl-4-ethyl-3-piperidyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action may include signal transduction cascades, metabolic pathways, or gene expression regulation .
Comparison with Similar Compounds
Substituent Variations and Stereochemical Differences
Structural analogs differ in substituents (e.g., fluorine, hydroxyl, methyl) and stereochemistry, leading to distinct properties:
Table 1: Key Structural and Physicochemical Comparisons
*Calculated based on molecular formula C₁₉H₂₈N₂O₂.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
